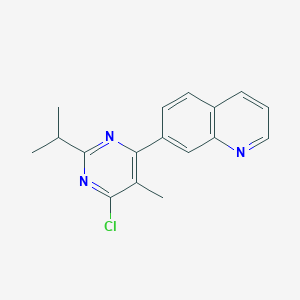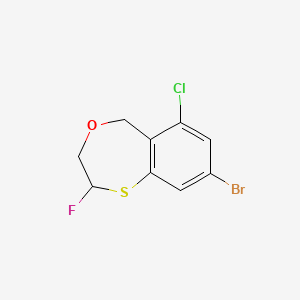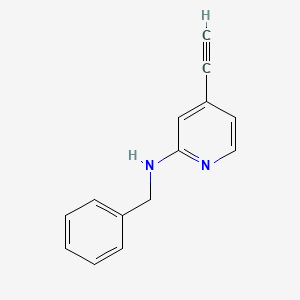
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both quinoline and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-5-methyl-2-propan-2-ylpyrimidine with a suitable quinoline precursor under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, allowing the introduction of various functional groups (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH).
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to inhibition of biological processes such as DNA replication, protein synthesis, and signal transduction. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Pyrimethamine: An antimalarial drug with a pyrimidine ring, similar to the pyrimidine moiety in the target compound.
Uniqueness
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to simpler analogs.
Properties
Molecular Formula |
C17H16ClN3 |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
7-(6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C17H16ClN3/c1-10(2)17-20-15(11(3)16(18)21-17)13-7-6-12-5-4-8-19-14(12)9-13/h4-10H,1-3H3 |
InChI Key |
ZFHFHPWMQMSGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C(C)C)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)

![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)

![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)

![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)


